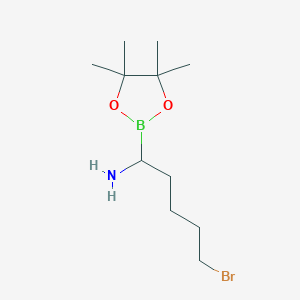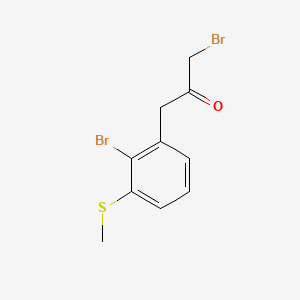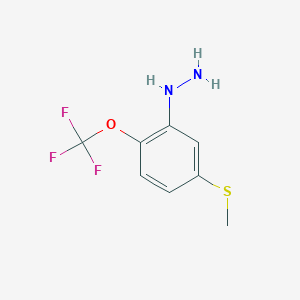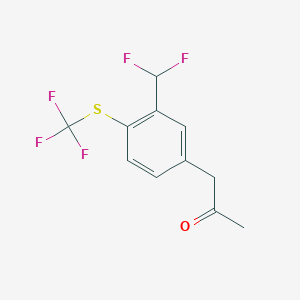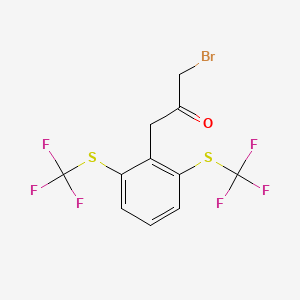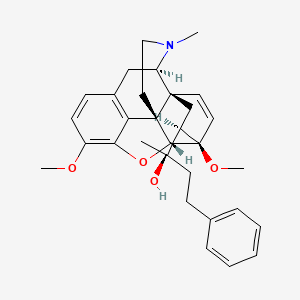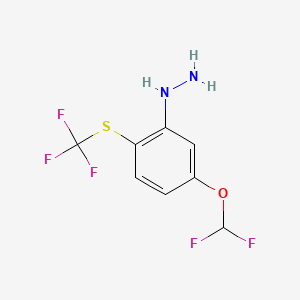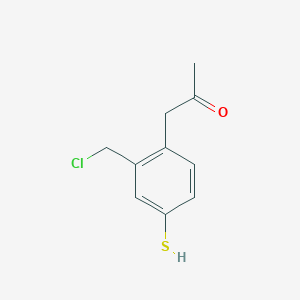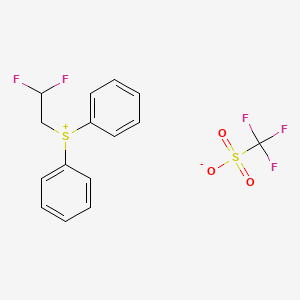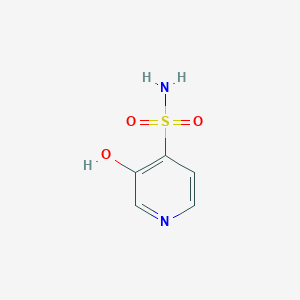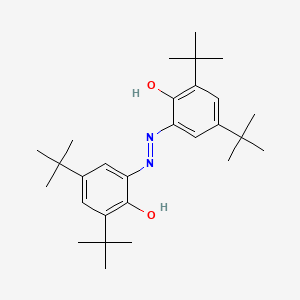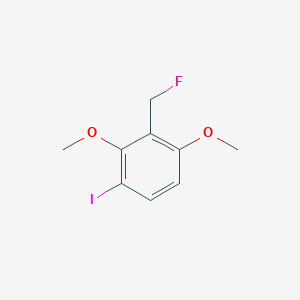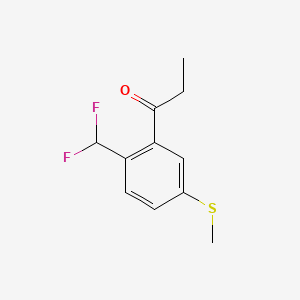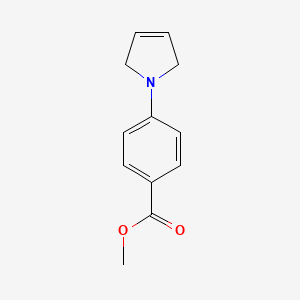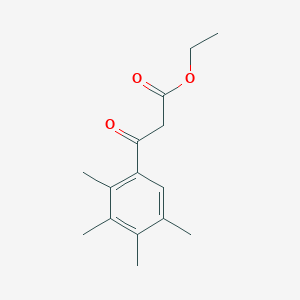
Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a carbonyl group (C=O) adjacent to an ethyl ester group and a tetramethyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate typically involves the esterification of 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid.
Reduction: Ethyl 3-hydroxy-3-(2,3,4,5-tetramethylphenyl)propanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tetramethyl-substituted phenyl ring provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: Similar structure but with fluorine substituents instead of methyl groups.
Ethyl 3-oxo-3-(2,3,4,5-trimethylphenyl)propanoate: Lacks one methyl group compared to the target compound.
Ethyl 3-oxo-3-(2,3,4,5-tetramethoxyphenyl)propanoate: Contains methoxy groups instead of methyl groups.
Uniqueness
Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its steric and electronic properties
Propiedades
Número CAS |
170928-69-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate |
InChI |
InChI=1S/C15H20O3/c1-6-18-15(17)8-14(16)13-7-9(2)10(3)11(4)12(13)5/h7H,6,8H2,1-5H3 |
Clave InChI |
IEQAAKYVJRHZFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C(=C(C(=C1)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


